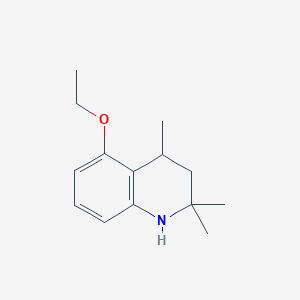
5-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a chemical compound that has been studied for its potential use in scientific research. It is a member of the tetrahydroquinoline family of compounds and has been found to have a number of interesting properties that make it attractive for use in laboratory experiments.
作用機序
The exact mechanism of action of 5-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to act as a dopamine receptor agonist. This means that it has the ability to activate dopamine receptors in the brain, which can lead to a number of physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 5-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has a number of biochemical and physiological effects. It has been found to increase dopamine release in the brain, which can lead to improved motor function and cognitive function. It has also been shown to have antioxidant properties, which can help to protect against oxidative stress.
実験室実験の利点と制限
One of the advantages of using 5-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline in laboratory experiments is its ability to selectively activate dopamine receptors. This can be useful for studying the role of dopamine in various physiological processes. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are a number of potential future directions for research on 5-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. One area of interest is in the development of new drugs for the treatment of neurological disorders. Another potential direction is the study of the compound's antioxidant properties and its potential use in the treatment of conditions such as cancer and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential effects on other physiological processes.
合成法
The synthesis of 5-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves the reaction of ethyl 3-oxobutanoate with 2,4-pentanedione in the presence of ammonium acetate and acetic acid. The resulting product is then reduced using sodium borohydride to yield the final compound.
科学的研究の応用
5-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
特性
CAS番号 |
147991-79-5 |
|---|---|
製品名 |
5-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline |
分子式 |
C14H21NO |
分子量 |
219.32 g/mol |
IUPAC名 |
5-ethoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C14H21NO/c1-5-16-12-8-6-7-11-13(12)10(2)9-14(3,4)15-11/h6-8,10,15H,5,9H2,1-4H3 |
InChIキー |
NACMFKJUENWONY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC2=C1C(CC(N2)(C)C)C |
正規SMILES |
CCOC1=CC=CC2=C1C(CC(N2)(C)C)C |
同義語 |
Quinoline, 5-ethoxy-1,2,3,4-tetrahydro-2,2,4-trimethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine](/img/structure/B133925.png)


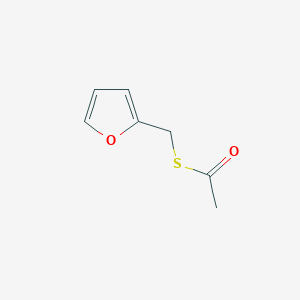
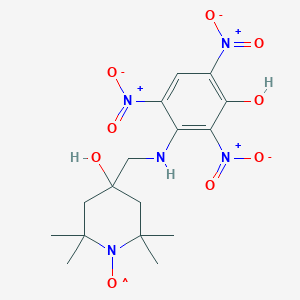
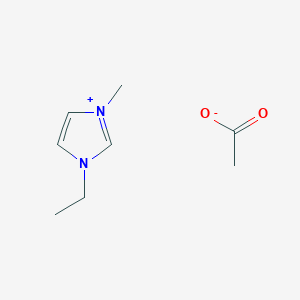
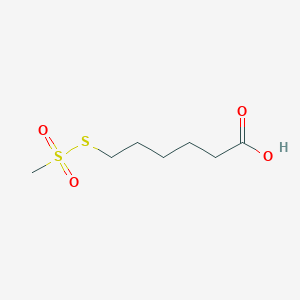
![[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol](/img/structure/B133946.png)
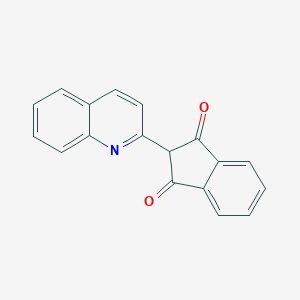

![methyl 8-hydroxy-6-(hydroxymethyl)-9-oxo-1aH-oxireno[2,3-a]xanthene-9b-carboxylate](/img/structure/B133957.png)

